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Compound of Interest

Compound Name: Trap-101 hydrochloride

Cat. No.: B572805 Get Quote

Note on nomenclature: The initial search for "Trap-101 hydrochloride" did not yield a

matching compound. Based on the retrieved scientific literature, it is highly probable that the

intended compound of interest is AT-101, the R-(-)-enantiomer of gossypol. AT-101 is a well-

documented small molecule inhibitor of the Bcl-2 family of anti-apoptotic proteins. This

document will proceed with the detailed application notes and protocols for AT-101.

Introduction
AT-101 is a potent BH3 mimetic that targets the anti-apoptotic proteins of the Bcl-2 family,

including Bcl-2, Bcl-XL, and Mcl-1.[1] By binding to the BH3 domain of these proteins, AT-101

disrupts their ability to sequester pro-apoptotic proteins like Bax and Bak, thereby promoting

the intrinsic pathway of apoptosis.[1] This mechanism of action has positioned AT-101 as a

promising therapeutic agent in various cancers that overexpress anti-apoptotic Bcl-2 family

members, a common mechanism of chemoresistance.[1] Research has demonstrated its

efficacy in a range of cancer cell lines, including leukemia, glioblastoma, breast cancer, and

ovarian cancer.[2][3][4][5][6]
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Cell Line
Cancer
Type

Parameter Value
Exposure
Time

Reference

KG1α

(CD34+CD38

-)

Acute

Myeloid

Leukemia

EC50
2.45 - 76.00

µmol/L
24 h [2]

Kasumi-1

(CD34+CD38

-)

Acute

Myeloid

Leukemia

EC50
2.45 - 76.00

µmol/L
24 h [2]

Primary

CD34+ AML

blasts

Acute

Myeloid

Leukemia

EC50
2.45 - 76.00

µmol/L
24 h [2]

U87MG Glioblastoma IC50 4.3 µM 72 h [7]

SNB19 Glioblastoma IC50 12.0 µM 72 h [7]

GSCs-5

Glioblastoma

Initiating

Cells

IC50 4.9 µM

21 days

(sphere

formation)

[7]

BT50EF

Glioblastoma

Initiating

Cells

IC50 10.2 µM

21 days

(sphere

formation)

[7]

Ovarian

Cancer Cells

Ovarian

Cancer
- - 48 h [6]

Chronic

Lymphocytic

Leukemia

(CLL) cells

Chronic

Lymphocytic

Leukemia

% Apoptosis Median 72%
24 h (at 20

µM)
[8]

Signaling Pathways
AT-101 primarily induces apoptosis through the intrinsic pathway by inhibiting the anti-apoptotic

Bcl-2 family proteins. This leads to mitochondrial outer membrane permeabilization (MOMP),

cytochrome c release, and subsequent caspase activation. Additionally, AT-101 has been
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shown to activate the SAPK/JNK signaling pathway, which is also implicated in its pro-apoptotic

effects.[9]
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Caption: Signaling pathway of AT-101 inducing apoptosis.

Experimental Protocols
Experimental Workflow for Assessing AT-101 Efficacy
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Caption: General experimental workflow for evaluating AT-101.

Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of AT-101 on cancer cells and calculate the IC50

value.

Materials:

Cancer cell line of interest

Complete cell culture medium
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AT-101 (dissolved in a suitable solvent, e.g., DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium and incubate for 24 hours at 37°C, 5% CO2.

Prepare serial dilutions of AT-101 in complete medium.

Remove the medium from the wells and add 100 µL of the AT-101 dilutions to the respective

wells. Include a vehicle control (medium with the same concentration of DMSO used for the

highest AT-101 concentration).

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining
by Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells after AT-101 treatment.
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Materials:

Cancer cell line of interest

Complete cell culture medium

AT-101

6-well plates

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Procedure:

Seed cells in 6-well plates and allow them to attach overnight.

Treat the cells with the desired concentrations of AT-101 for the specified time. Include a

vehicle control.

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To investigate the effect of AT-101 on the expression levels of key apoptosis-related

proteins.

Materials:

Cancer cell line of interest

Complete cell culture medium

AT-101

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., against Bcl-2, Mcl-1, Bcl-XL, cleaved Caspase-3, PARP, β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) detection reagent

Imaging system

Procedure:

Seed cells in 6-well plates and treat with AT-101 as described previously.

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
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Prepare protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform

electrophoresis.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Add ECL reagent and visualize the protein bands using an imaging system. β-actin is

commonly used as a loading control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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